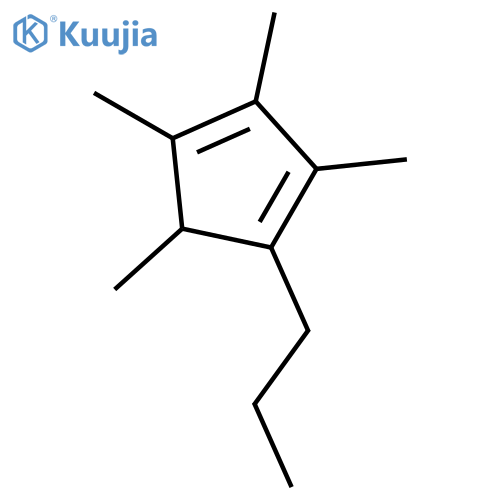Cas no 64417-12-5 (Tetramethyl(n-propyl)cyclopentadiene)

64417-12-5 structure
商品名:Tetramethyl(n-propyl)cyclopentadiene
Tetramethyl(n-propyl)cyclopentadiene 化学的及び物理的性質
名前と識別子
-
- Tetramethyl(n-propyl)cyclopentadiene
- Tetramethylnpropylcyclopentadiene
- ligand C5Me4HCH2CH2CH3
- n-Propyl(tetramethylcyclopentadiene)
- n-Propyltetramethylcyclopentadien
- Tetramethyl(n-propyl)cyclopentadiene,min.
- Tetramethyl-(propyl)-cyclopentadiene
- MFCD00145386
- 1,2,3,4-TETRAMETHYL-5-PROPYLCYCLOPENTA-1,3-DIENE
- 64417-12-5
- Tetramethyl(n-propyl)cyclopentadiene, 97%
-
- MDL: MFCD00145386
- インチ: InChI=1S/C12H20/c1-6-7-12-10(4)8(2)9(3)11(12)5/h10H,6-7H2,1-5H3
- InChIKey: SQGUQDKNIMNMLY-UHFFFAOYSA-N
- ほほえんだ: CC1C(CCC)=C(C)C(C)=C1C
計算された属性
- せいみつぶんしりょう: 164.15700
- どういたいしつりょう: 164.157
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 色と性状: 黄色の液体。
- 密度みつど: 0.811 g/mL at 25 °C
- ゆうかいてん: Not available
- ふってん: 207.3±7.0 °C at 760 mmHg
- フラッシュポイント: 華氏温度:159.8°f< br / >摂氏度:71°C< br / >
- 屈折率: n20/D 1.474
- PSA: 0.00000
- LogP: 4.08910
- ようかいせい: 水に溶けない。
Tetramethyl(n-propyl)cyclopentadiene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:UN3295
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37-S39
- リスク用語:R36/37/38
- 包装グループ:III
- 危険レベル:3
- ちょぞうじょうけん:2-8°C
- 包装等級:III
- 包装カテゴリ:III
Tetramethyl(n-propyl)cyclopentadiene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB119832-25 g |
Tetramethyl(n-propyl)cyclopentadiene, 97%; . |
64417-12-5 | 97% | 25 g |
€456.00 | 2023-07-20 | |
| TRC | T222155-2.5g |
Tetramethyl(N-propyl)cyclopentadiene |
64417-12-5 | 2.5g |
$ 260.00 | 2022-06-03 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 38578-25g |
Tetramethyl(n-propyl)cyclopentadiene |
64417-12-5 | 25g |
¥5875.00 | 2023-04-13 | ||
| TRC | T222155-5g |
Tetramethyl(N-propyl)cyclopentadiene |
64417-12-5 | 5g |
$ 495.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 06-3050-5g |
Tetramethyl(n-propyl)cyclopentadiene |
64417-12-5 | min.97% | 5g |
1624CNY | 2021-05-08 | |
| abcr | AB119832-1 g |
Tetramethyl(n-propyl)cyclopentadiene, 97%; . |
64417-12-5 | 97% | 1 g |
€31.00 | 2023-07-20 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 38578-5g |
Tetramethyl(n-propyl)cyclopentadiene |
64417-12-5 | 5g |
¥1578.00 | 2023-04-13 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-237061-1g |
Tetramethyl(n-propyl)cyclopentadiene, |
64417-12-5 | 1g |
¥211.00 | 2023-09-05 | ||
| A2B Chem LLC | AB79582-25g |
TETRAMETHYL(N-PROPYL)CYCLOPENTADIENE |
64417-12-5 | 97% | 25g |
$529.00 | 2024-04-19 | |
| 1PlusChem | 1P003V6M-5g |
TETRAMETHYL(N-PROPYL)CYCLOPENTADIENE |
64417-12-5 | min. 97% | 5g |
$176.00 | 2024-04-22 |
Tetramethyl(n-propyl)cyclopentadiene 関連文献
-
T. Chenal,M. Drelon,B. Marsh,F. F. Silva,M. Visseaux,A. Mortreux Catal. Sci. Technol. 2020 10 6809
64417-12-5 (Tetramethyl(n-propyl)cyclopentadiene) 関連製品
- 120937-44-2(DI-TERT-BUTYLCYCLOPENTADIENE)
- 41539-65-5(1-(tert-Butyl)cyclopenta-1,3-diene)
- 1898-13-1((+)-Cembrene)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:64417-12-5)Tetramethyl(n-propyl)cyclopentadiene

清らかである:99%/99%
はかる:5g/25g
価格 ($):277.0/1031.0